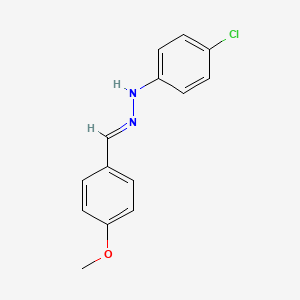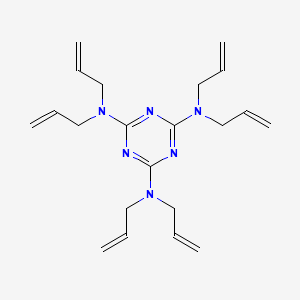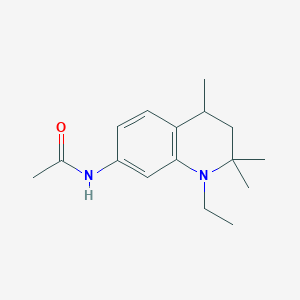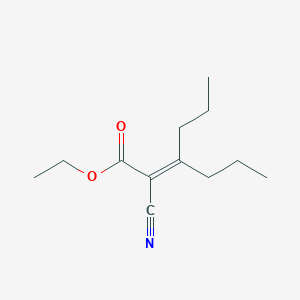
N-methyl-3,3-diphenyl-propylamine hydrochloride
Overview
Description
“N-methyl-3,3-diphenyl-propylamine hydrochloride” is a chemical compound with the molecular formula C16H20ClN . It has an average mass of 261.790 Da and a monoisotopic mass of 261.128418 Da . This compound is used as an intermediate for the synthesis of SNRI-NMDA antagonist and neuroprotectants .
Synthesis Analysis
The synthesis of “N-methyl-3,3-diphenyl-propylamine hydrochloride” involves several steps . The process starts with cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile. This is followed by catalytic hydrogenation to convert the 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine. Then, it reacts with aldehyde to prepare Schiff base, conducting methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzing to obtain N-methyl-3,3-diphenylpropylamine .Physical And Chemical Properties Analysis
“N-methyl-3,3-diphenyl-propylamine hydrochloride” has a boiling point of 378.4±0.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.0 mmHg at 25°C and an enthalpy of vaporization of 63.9±0.0 kJ/mol . The flash point is 182.7±0.0 °C . Other properties such as density, molar refractivity, and molar volume are not provided in the search results .Scientific Research Applications
- Chemical Synthesis
- Summary of Application : “N-methyl-3,3-diphenylpropylamine” is used as an intermediate in the synthesis of various chemical compounds .
- Methods of Application : The compound can be prepared by conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile, conducting catalytic hydrogenation to convert the 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine, then reacting with aldehyde to prepare Schiff base, conducting methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzing to obtain N-methyl-3,3-diphenylpropylamine .
- Results or Outcomes : The preparation method avoids the use of thionyl chloride which causes serious corrosion to the equipment, is harmful to the health of operators and has environmental pollution, and a reducing agent of borohydride with high fatalness and high price, and greatly reduces the usage and consumption of solvent, greatly simplifies the operation process, reduces equipment investment and decreases the production cost. Compared with the existing method, the preparation method improves the total yield by about 10 to 15 percent .
-
Pharmaceutical Research
- Summary of Application : “N-methyl-3,3-diphenylpropylamine” is used as an intermediate in the synthesis of certain pharmaceutical compounds .
- Methods of Application : The compound can be prepared by similar methods as mentioned before and then used in the synthesis of specific pharmaceutical compounds .
- Results or Outcomes : The compound has been used in the development of SNRI-NMDA antagonist and neuroprotectants .
-
Catalysis
- Summary of Application : “N-methyl-3,3-diphenylpropylamine” has been used in the synthesis of an intermediate of alfuzosin and lapyrium chloride with lipases as catalysts .
- Methods of Application : The compound is used as a starting material in the synthesis of these intermediates .
- Results or Outcomes : The use of this compound in catalysis can lead to the production of important intermediates for pharmaceutical compounds .
-
Preparation of Lercanidipine
- Summary of Application : “N-methyl-3,3-diphenylpropylamine” is used in the preparation of lercanidipine, a third-generation dihydropyridine calcium ion antagonist used for hypertensive treatment .
- Methods of Application : The compound is used as a main fragment in the synthesis of lercanidipine .
- Results or Outcomes : The use of this compound in the synthesis of lercanidipine has resulted in a medication that has a mild onset, a long action time, high blood vessel selectivity, and also has the effect of atherosclerosis and protection end-organ .
-
Preparation of Immunoconjugates
- Summary of Application : Although not directly, but compounds similar to “N-methyl-3,3-diphenylpropylamine” such as N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide hydrochloride have been used in the preparation of immunoconjugates .
- Methods of Application : These compounds are generally utilized as a carboxyl activating agent for amide bonding with primary amines .
- Results or Outcomes : The use of these compounds in the preparation of immunoconjugates has been beneficial in the field of biochemistry and molecular biology .
properties
IUPAC Name |
N-methyl-3,3-diphenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSBFNZFGANOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3,3-diphenyl-propylamine hydrochloride | |
CAS RN |
29768-15-8 | |
| Record name | Benzenepropanamine, N-methyl-γ-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29768-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-diphenylpropyl methyl ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 2-[3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-8-yl]oxyacetate;hydrochloride](/img/structure/B1654870.png)






